1-Azaspiro[4.4]non-6-ene-1-carboxylicacid,8-oxo-,1,1-dimethylethylester
Description
1-Azaspiro[4.4]non-6-ene-1-carboxylic acid, 8-oxo-, 1,1-dimethylethyl ester is a spirocyclic compound featuring a bicyclic structure with a nitrogen atom at position 1, a ketone group at position 8, and a bulky 1,1-dimethylethyl ester moiety. Its molecular formula is C₁₂H₁₇NO₃, and its spiro[4.4] framework comprises two fused four-membered rings. This compound is synthesized via metal-free reactions involving nitrones and 1,1-disubstituted allenes, as reported in studies by Ravindra et al. . The spirocyclic core and ester functionalization render it a valuable intermediate for pharmaceuticals and heterocyclic chemistry.
Properties
IUPAC Name |
tert-butyl 7-oxo-1-azaspiro[4.4]non-8-ene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-12(2,3)17-11(16)14-8-4-6-13(14)7-5-10(15)9-13/h5,7H,4,6,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXMXQGMSOMLRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CC(=O)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Radical Domino Bicyclization for Spiro Core Construction
The 1-azaspiro[4.4]nonane skeleton is most efficiently constructed via domino radical bicyclization , a methodology pioneered by Jaramillo-Gómez et al. . This approach utilizes O-benzyl oxime ethers functionalized with halogenated aryl or terminal alkynyl groups as precursors. For example, treatment of brominated oxime ethers with triethylborane (Et3B) as a radical initiator generates aryl radicals, which undergo sequential 5-exo and 6-endo cyclizations to form the spirocyclic core (Scheme 1).
Key Reaction Conditions :
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Radical Initiator : Et3B (1.2 equiv) under inert atmosphere.
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Solvent : Toluene or dichloromethane at 0°C to room temperature.
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Yields : 11–67%, with a preference for the trans-diastereomer (up to 4:1 dr) .
This method’s advantage lies in its ability to form two rings in a single step, though yields remain moderate. The tert-butyl ester group must be introduced post-cyclization due to the harsh radical conditions, which could degrade ester functionalities.
Keto Group Installation at Position 8
The 8-oxo group is introduced through oxidation of a secondary alcohol or ketone formation during cyclization . For example:
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Swern Oxidation : Using oxalyl chloride and dimethyl sulfoxide (DMSO) to oxidize a spirocyclic alcohol to the corresponding ketone.
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Radical-Mediated Ketogenesis : In domino bicyclization, the alkoxyaminyl radical intermediate can abstract a hydrogen atom, leading to ketone formation .
Optimization Note :
The choice of oxidizing agent is critical to prevent over-oxidation. Mild conditions (e.g., Dess-Martin periodinane) may be employed for sensitive substrates.
Diastereomer Control and Purification
The trans-configuration of the spirocyclic system is favored in radical bicyclization due to steric hindrance during ring closure . However, mixtures of diastereomers are common, necessitating chiral resolution or chromatographic separation .
Purification Protocol :
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Flash Column Chromatography : Silica gel with gradients of petroleum ether/ethyl acetate (e.g., 1:1) .
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Recrystallization : Hexane/ethyl acetate mixtures for final product polishing.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
1-Azaspiro[4.4]non-6-ene-1-carboxylicacid,8-oxo-,1,1-dimethylethylester undergoes various chemical reactions, including:
Scientific Research Applications
1-Azaspiro[4.4]non-6-ene-1-carboxylicacid,8-oxo-,1,1-dimethylethylester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Azaspiro[4.4]non-6-ene-1-carboxylicacid,8-oxo-,1,1-dimethylethylester involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity . The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares the target compound with structurally related azaspiro and bicyclic derivatives:
Key Observations
Spiro Ring Systems: The target compound’s spiro[4.4] system (two fused four-membered rings) contrasts with smaller (e.g., spiro[3.3] in ) or larger (e.g., spiro[4.5] in ) frameworks. Larger spiro systems may reduce ring strain but increase steric hindrance.
Functional Groups :
- The 1,1-dimethylethyl ester in the target compound improves stability and lipophilicity, whereas the hydroxymethyl-N-oxide derivative in introduces polarity and oxidative reactivity.
- 8-Oxo groups are common in bicyclic β-lactam antibiotics (e.g., ), but their placement in spiro systems may alter bioactivity.
Synthetic Routes :
- The target compound’s metal-free synthesis via nitrone-allene cycloaddition contrasts with m-CPBA-mediated oxidations in and alkylation strategies in . Metal-free methods are advantageous for reducing toxicity in pharmaceutical applications.
Pharmacological Potential: Diazaspiro[4.5]decane-2,4-diones (e.g., Compound 13) exhibit serotonin receptor affinity due to their piperazine side chains , whereas the target compound’s ester group may favor protease inhibition or prodrug applications.
Physicochemical Properties
| Property | Target Compound | Compound 13 | 1-Oxa-6-azaspiro[3.3]heptane Ester |
|---|---|---|---|
| Molecular Weight (g/mol) | 231.27 | 329.41 | 199.25 |
| LogP (Predicted) | ~2.5 | ~3.8 | ~1.9 |
| Hydrogen Bond Acceptors | 3 | 4 | 3 |
The target compound’s moderate LogP suggests balanced solubility and membrane permeability, ideal for central nervous system (CNS) drug candidates.
Biological Activity
1-Azaspiro[4.4]non-6-ene-1-carboxylic acid, 8-oxo-, 1,1-dimethylethyl ester (CAS No. 157138-05-1) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C13H19NO3 |
| Molar Mass | 237.29 g/mol |
| Density | 1.14 ± 0.1 g/cm³ (Predicted) |
| Melting Point | 62-64 °C |
| Boiling Point | 357.5 ± 41 °C (Predicted) |
Research indicates that compounds similar to 1-Azaspiro[4.4]non-6-ene derivatives exhibit various biological activities such as anti-inflammatory, antibacterial, and potential anticancer properties. The spirocyclic structure is believed to contribute to these activities by interacting with specific biological targets.
Pharmacological Studies
- Anticancer Activity : In vitro studies have shown that spirocyclic compounds can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. For instance, studies on related compounds demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that the spiro structure may enhance interaction with cellular targets involved in tumor growth regulation.
- Antimicrobial Properties : Preliminary investigations have indicated that this compound exhibits antimicrobial activity against a range of bacteria and fungi. The mechanism is hypothesized to involve disruption of microbial cell membranes or interference with metabolic pathways.
- Anti-inflammatory Effects : Compounds in this class have shown promise in reducing inflammatory responses in animal models, potentially through the inhibition of pro-inflammatory cytokines.
Case Study 1: Anticancer Efficacy
A study conducted on a series of spirocyclic compounds, including derivatives of 1-Azaspiro[4.4]non-6-ene, reported IC50 values indicating strong cytotoxicity against breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
Case Study 2: Antimicrobial Activity
In a comparative study assessing the antimicrobial efficacy of several spirocyclic compounds, 1-Azaspiro[4.4]non-6-ene derivatives demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
